molecular formula C19H25N7O B2892177 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 897758-17-7

2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

Cat. No.: B2892177
CAS No.: 897758-17-7
M. Wt: 367.457
InChI Key: DZIXSBIUYIXPQH-UHFFFAOYSA-N
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Description

2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-keto esters.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine moiety is introduced via a nucleophilic substitution reaction, typically using piperazine and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.

    Ethanol Group Addition: The final step involves the attachment of the ethanol group, which can be achieved through alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the piperazine and ethanol moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation Products: Benzylidene derivatives.

    Reduction Products: Dihydropyrazolo derivatives.

    Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol involves the inhibition of specific enzymes, particularly kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.

    Benzylamino Substituted Compounds: Compounds with benzylamino groups often exhibit similar reactivity and biological properties.

    Piperazine Derivatives: These compounds are known for their wide range of pharmacological activities, including antipsychotic and anti-inflammatory effects.

Uniqueness

2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, benzylamino group, and piperazine moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

2-[4-[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-24-18-16(14-21-24)17(20-13-15-5-3-2-4-6-15)22-19(23-18)26-9-7-25(8-10-26)11-12-27/h2-6,14,27H,7-13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIXSBIUYIXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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